

Unveiling the Architecture of Stachyose: A Technical Guide

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Compound of Interest		
Compound Name:	Stachyose tetrahydrate	
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Introduction

Stachyose, a non-reducing tetrasaccharide, is a member of the raffinose family of oligosaccharides.[1][2] Found in a variety of plants, particularly legumes like soybeans and green beans, it plays a significant role in plant physiology, serving as a transport and storage carbohydrate.[1][2] From a biomedical perspective, stachyose is recognized for its prebiotic properties, selectively promoting the growth of beneficial gut bacteria.[3] This technical guide provides an in-depth exploration of the core tetrasaccharide structure of stachyose, detailing its molecular composition, physicochemical properties, and the experimental methodologies employed for its structural elucidation.

Core Structure and Composition

Stachyose is composed of four monosaccharide units: two α -D-galactose units, one α -D-glucose unit, and one β -D-fructose unit.[1] These units are sequentially linked by glycosidic bonds. The systematic name for stachyose is β -D-fructofuranosyl O- α -D-galactopyranosyl- $(1 \rightarrow 6)$ -O- α -D-galactopyranosyl- $(1 \rightarrow 6)$ - α -D-glucopyranoside.[1]

The glycosidic linkages defining the structure of stachyose are:

Galactose (α1 → 6) Galactose



- Galactose (α1 → 6) Glucose
- Glucose (α1 ↔ 2β) Fructose[1]

This specific arrangement of monosaccharides and their linkages dictates the unique threedimensional conformation and ultimately the biological function of the molecule.

Physicochemical and Quantitative Data

A summary of the key quantitative data for stachyose is presented in the table below, offering a comparative overview of its fundamental properties.

Property	Value	Reference(s)
Molecular Formula	C24H42O21	[1]
Molar Mass	666.578 g/mol	[1]
Appearance	White to off-white solid/powder	[4][5]
Melting Point	170 °C	[6]
Solubility in Water	50 mg/mL (clear, colorless solution)	[4]
Optical Activity ([α]D)	+131.3°	[6]
Hydrogen Bond Donors	14	[4]
Hydrogen Bond Acceptors	21	[4]
Rotatable Bond Count	11	[4]

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of stachyose relies on a combination of sophisticated analytical techniques. The following sections detail the generalized experimental protocols for the key methods used in oligosaccharide structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful non-destructive technique for elucidating the complete structure, including the sequence of monosaccharides, glycosidic linkage positions, and anomeric configurations.

Protocol:

- Sample Preparation: Dissolve a purified sample of stachyose (typically 1-10 mg) in a suitable deuterated solvent, most commonly deuterium oxide (D₂O). Ensure complete dissolution.
- Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Spectral Analysis:
 - ¹H NMR: Identify the anomeric proton signals, which typically resonate in a distinct downfield region. The coupling constants (J-values) of these signals provide information about the anomeric configuration (α or β).
 - ¹³C NMR: Identify the anomeric carbon signals. The chemical shifts of these carbons also correlate with the anomeric configuration.
 - COSY/TOCSY: Establish the proton-proton spin systems within each monosaccharide residue, allowing for the assignment of all proton resonances.
 - HSQC: Correlate each proton to its directly attached carbon, enabling the assignment of the carbon skeleton of each monosaccharide.
 - HMBC: Identify long-range (2-3 bond) correlations between protons and carbons.
 Crucially, this experiment reveals correlations across the glycosidic bonds, allowing for the determination of the linkage positions between the monosaccharide units.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of stachyose, which aids in confirming the monosaccharide composition and sequence.



Protocol:

- Sample Preparation: Dissolve a purified sample of stachyose in a suitable solvent, often a
 mixture of water and acetonitrile. For techniques like Electrospray Ionization (ESI), the
 sample is introduced directly. For Matrix-Assisted Laser Desorption/Ionization (MALDI), the
 sample is co-crystallized with a suitable matrix on a target plate.
- Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the intact molecule. Subsequently, perform tandem mass spectrometry (MS/MS) experiments by selecting the parent ion and inducing fragmentation.
- Spectral Analysis:
 - Full Scan MS: The mass of the parent ion confirms the molecular formula of stachyose (C₂₄H₄₂O₂₁).
 - MS/MS: The fragmentation pattern reveals characteristic losses of monosaccharide units.
 The masses of the fragment ions correspond to the cleavage of glycosidic bonds,
 providing information about the sequence of the monosaccharides. For instance, the loss of a hexose unit (162 Da) is a common fragmentation pathway.

Enzymatic Hydrolysis

Enzymatic hydrolysis utilizes specific glycosidases to cleave particular glycosidic bonds, allowing for the determination of monosaccharide composition and linkage analysis.

Protocol:

- Enzyme Selection: Choose specific glycosidases, such as α -galactosidase, which is known to hydrolyze the terminal α -galactosyl linkages in stachyose.
- Reaction Conditions: Incubate a solution of stachyose with the selected enzyme under optimal conditions of pH, temperature, and buffer. For example, α-galactosidase from Gibberella fujikuroi has optimal activity at pH 5.5-6.0 and 55°C.[7]
- Reaction Monitoring and Analysis: At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by boiling). Analyze the resulting mixture of



smaller oligosaccharides and monosaccharides using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

• Data Interpretation: The identification of the hydrolysis products confirms the presence of specific monosaccharides and their linkages. For example, the release of galactose upon treatment with α-galactosidase confirms the presence of terminal α-galactose units.

X-ray Crystallography

X-ray crystallography can provide the most detailed three-dimensional structure of a molecule, including precise bond lengths and angles, if a suitable single crystal can be obtained.

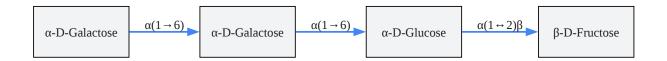
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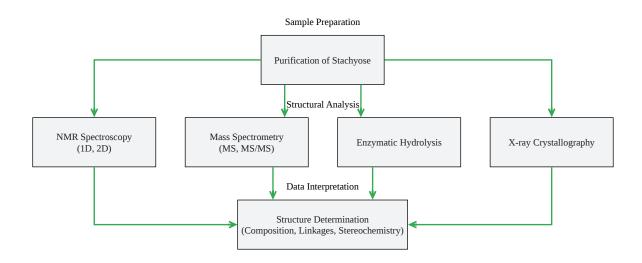
- Crystallization: Grow single crystals of stachyose from a supersaturated solution. This is
 often the most challenging step and involves screening various solvents, temperatures, and
 crystallization techniques (e.g., vapor diffusion). A study on stachyose hydrate used X-ray
 data collected at 119 K.[8]
- X-ray Diffraction: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.
- Data Processing and Structure Solution: The diffraction pattern is processed to determine
 the unit cell dimensions and the intensities of the diffracted spots. This information is then
 used to calculate an electron density map of the molecule.
- Structure Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data, resulting in a detailed three-dimensional structure of stachyose.

Visualizations

To further aid in the understanding of the structure and analysis of stachyose, the following diagrams have been generated.







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